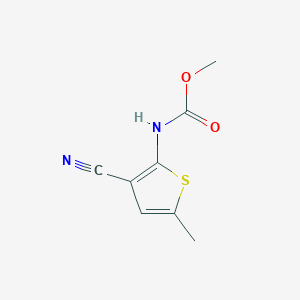

Methyl (3-cyano-5-methylthiophen-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (3-cyano-5-methylthiophen-2-yl)carbamate” is a chemical compound with the molecular formula C8H8N2O2S . Its CAS number is 114210-19-4 .

Molecular Structure Analysis

The molecular structure of “Methyl (3-cyano-5-methylthiophen-2-yl)carbamate” consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

Carbamates, including “Methyl (3-cyano-5-methylthiophen-2-yl)carbamate”, can undergo various chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols . They can also be synthesized from alcohols and urea as an ecofriendly carbonyl source .Physical And Chemical Properties Analysis

“Methyl (3-cyano-5-methylthiophen-2-yl)carbamate” has a molecular weight of 196.23 . Its predicted density is 1.30±0.1 g/cm3, and its predicted boiling point is 292.5±40.0 °C .Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

The thiophene moiety in Methyl (3-cyano-5-methylthiophen-2-yl)carbamate is known for its presence in compounds with anticancer properties . Research has shown that thiophene derivatives can be effective in inhibiting cancer cell growth. This compound could be utilized to synthesize novel anticancer drugs, potentially offering new pathways for treatment.

Organic Electronics: Semiconductors

Thiophene-based molecules play a significant role in the development of organic semiconductors . The unique structure of Methyl (3-cyano-5-methylthiophen-2-yl)carbamate could be explored for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in electronic devices.

Anti-Inflammatory Drugs

Compounds containing the thiophene ring, such as Methyl (3-cyano-5-methylthiophen-2-yl)carbamate, have been associated with anti-inflammatory activity . This suggests potential applications in developing new anti-inflammatory medications, which could help treat various inflammatory disorders.

Antimicrobial Applications

Thiophene derivatives are also recognized for their antimicrobial properties . Methyl (3-cyano-5-methylthiophen-2-yl)carbamate could be used to create new antimicrobial agents, aiding in the fight against resistant strains of bacteria and other pathogens.

Material Science: Corrosion Inhibitors

In material science, thiophene compounds are utilized as corrosion inhibitors . The application of Methyl (3-cyano-5-methylthiophen-2-yl)carbamate in protective coatings could enhance the longevity and durability of metals in corrosive environments.

Neurological Disorders: Serotonin Antagonists

Some thiophene derivatives act as serotonin antagonists and are used in the treatment of neurological disorders such as Alzheimer’s disease . Methyl (3-cyano-5-methylthiophen-2-yl)carbamate could be investigated for its potential to modulate serotonin receptors, offering new avenues for therapeutic intervention.

Enzyme Inhibition: Kinase Inhibitors

Thiophene compounds have been reported to inhibit kinases, enzymes that play a crucial role in cell signaling . Methyl (3-cyano-5-methylthiophen-2-yl)carbamate might be developed into kinase inhibitors, which could be valuable in treating diseases caused by dysregulated enzyme activity.

Agricultural Chemistry: Plant Growth Regulators

Indole derivatives, which share structural similarities with thiophene compounds, are known to influence plant growth . Exploring the use of Methyl (3-cyano-5-methylthiophen-2-yl)carbamate as a plant growth regulator could lead to improved agricultural productivity.

properties

IUPAC Name |

methyl N-(3-cyano-5-methylthiophen-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-5-3-6(4-9)7(13-5)10-8(11)12-2/h3H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZFMQQZUALICE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)NC(=O)OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3-cyano-5-methylthiophen-2-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2741697.png)

![(1-(3-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2741703.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2741704.png)

![N-(furan-2-ylmethyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2741713.png)

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2741716.png)